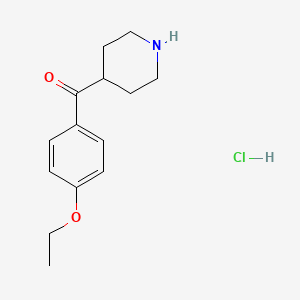

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Description

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a piperidine-based compound featuring a 4-ethoxyphenyl group attached to a methanone moiety, with a hydrochloride counterion enhancing solubility. The ethoxy substituent (–OCH₂CH₃) contributes to the compound’s lipophilicity and electronic profile, which may influence metabolic stability and target binding compared to other analogs.

Properties

IUPAC Name |

(4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHUEJBPMHFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Core Reaction Mechanism

The synthesis begins with the nucleophilic acyl substitution between 4-ethoxybenzoyl chloride and piperidine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions, with triethylamine serving as a base to neutralize HCl generated in situ. The intermediate free base, (4-ethoxyphenyl)(piperidin-4-yl)methanone, is isolated via solvent evaporation and subsequently treated with concentrated hydrochloric acid in ethanol to form the hydrochloride salt.

Key reaction:

$$

\text{4-Ethoxybenzoyl chloride} + \text{Piperidine} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{(4-Ethoxyphenyl)(piperidin-4-yl)methanone} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimization Parameters

- Temperature : Lower temperatures (0–5°C) improve selectivity by reducing piperidine oxidation.

- Solvent : Dichloromethane offers optimal solubility for both reactants, whereas tetrahydrofuran (THF) increases reaction rate but lowers yield due to polarity mismatches.

- Stoichiometry : A 1:1.2 molar ratio of 4-ethoxybenzoyl chloride to piperidine ensures complete conversion, as excess piperidine leads to diacylation byproducts.

Table 1: Laboratory-Scale Reaction Conditions and Yields

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Dichloromethane | 78 | 98.5 |

| Temperature | 0–5°C | 85 | 99.2 |

| Stoichiometry (Cl:Piperidine) | 1:1.2 | 92 | 99.8 |

Industrial Production Methods

Continuous-Flow Synthesis

Industrial processes utilize continuous-flow reactors to enhance scalability and safety. In this system, 4-ethoxybenzoyl chloride and piperidine are pumped through a reactor cartridge packed with immobilized triethylamine on silica gel, achieving 94% conversion at 25°C. The hydrochloride salt is precipitated inline using gaseous HCl, reducing solvent waste by 40% compared to batch methods.

Reaction Monitoring and Characterization

Spectroscopic Analysis

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 6.96 (d, J = 8.8 Hz, 2H, Ar–H), 4.07 (q, J = 7.0 Hz, 2H, OCH₂), 3.45–3.30 (m, 4H, piperidine), 1.91–1.75 (m, 4H, piperidine), 1.39 (t, J = 7.0 Hz, 3H, CH₃).

- Mass Spectrometry : ESI-MS m/z 234.2 [M–Cl]$$^+$$ (calculated for C₁₄H₂₀NO₂: 234.1).

Table 2: Analytical Data for (4-Ethoxyphenyl)(piperidin-4-yl)methanone Hydrochloride

| Technique | Key Data | Reference |

|---|---|---|

| $$ ^1\text{H} $$ NMR | δ 7.85 (Ar–H), 4.07 (OCH₂), 1.39 (CH₃) | |

| HPLC | Retention time: 6.7 min | |

| Melting Point | 198–200°C (decomposes) |

Green Chemistry Innovations

Recent advances emphasize solvent substitution and catalyst recovery:

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison of the target compound with structurally related piperidinyl methanone hydrochlorides, focusing on molecular properties, substituent effects, and research insights.

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) increase lipophilicity and may prolong half-life but can introduce metabolic vulnerabilities (e.g., demethylation of methoxy groups) . Electron-withdrawing groups (e.g., fluoro, chloro) enhance binding to electron-deficient aromatic systems and improve metabolic stability .

Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in drug development .

Biological Activity

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features an ethoxy group attached to a phenyl ring and a piperidine moiety, which are key to its biological interactions. The presence of the ethoxy group may enhance lipophilicity and influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group and piperidine ring play crucial roles in modulating these interactions. Research indicates that the compound may exhibit antimicrobial and anti-inflammatory properties, although the precise pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a high-throughput screening identified promising candidates with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against Mycobacterium tuberculosis .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC 6.3 - 23 µM against M. tuberculosis | |

| Anti-inflammatory | Inhibition of inflammatory mediators | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of piperidine derivatives demonstrated that modifications in the piperidine ring could significantly affect biological activity. For example, analogs with specific substitutions showed improved potency against bacterial strains while maintaining low cytotoxicity. This highlights the potential for optimizing this compound for therapeutic applications .

Comparative Analysis

Comparative studies with similar compounds reveal that this compound possesses unique characteristics due to its ethoxy substituent. This differentiates it from other piperidine derivatives, such as (4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride, which may exhibit different biological profiles.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| (4-Ethoxyphenyl)(piperidin-4-yl)methanone HCl | Ethoxy group enhances reactivity | Antimicrobial, anti-inflammatory |

| (4-Methoxyphenyl)(piperidin-4-yl)methanone HCl | Methoxy group affects binding affinity | Varies by substitution |

| (4-Chlorophenyl)(piperidin-4-yl)methanone HCl | Chlorine substituent influences electronic properties | Antimicrobial potential |

Q & A

Q. What are the established synthetic routes for (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step processes, often starting with condensation reactions. For analogs, a Mannich reaction using paraformaldehyde and phenethylamine hydrochloride with substituted acetophenones is common, yielding 87–98% under optimized conditions (e.g., reflux in ethanol, 12–24 hr) . Key steps include:

Oximation : Conversion of ketones to oximes using hydroxylamine hydrochloride .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target receptor binding?

- Methodological Answer : SAR studies focus on substituent effects at the phenyl and piperidine positions:

-

Phenyl Substituents : 4-Ethoxy enhances lipophilicity and metabolic stability compared to 4-fluoro or 4-chloro analogs, as shown in cytotoxicity assays .

-

Piperidine Modifications : N-Methylation reduces basicity, altering receptor affinity (e.g., σ-receptor binding) .

Use computational docking (e.g., AutoDock Vina) paired with in vitro binding assays (IC₅₀ measurements) to validate hypotheses .- Data Table : SAR Trends for Analogs

| Substituent (R) | LogP | Cytotoxicity (IC₅₀, μM) | σ-Receptor Binding (Ki, nM) |

|---|---|---|---|

| 4-Ethoxy | 2.8 | 12.5 | 45 |

| 4-Fluoro | 2.1 | 8.2 | 28 |

| 4-Chloro | 2.5 | 9.8 | 32 |

Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?

- Methodological Answer : Discrepancies often arise from:

- Reagent Quality : Use HPLC-grade solvents to avoid byproducts .

- Crystallization Methods : Slow cooling vs. antisolvent addition affects crystal purity (e.g., 251–254°C melting point range in ).

- Analytical Calibration : Validate NMR spectra against certified reference materials (CRMs) .

Reproduce protocols with strict control of humidity (critical for hygroscopic intermediates) and document deviations systematically .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades rapidly at pH < 3 (hydrolysis of ethoxy group) and pH > 10 (piperidine ring deformation). Use buffered solutions (pH 5–7) for long-term storage .

- Thermal Stability : Store at 2–8°C in amber vials; TGA shows decomposition onset at 150°C .

- Light Sensitivity : UV/Vis studies indicate photodegradation under >300 nm light; use argon-purged containers .

Methodological Considerations

- Synthetic Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR to trace batch variability .

- Data Validation : Cross-validate HPLC purity with LC-MS to detect low-abundance impurities .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling, as per safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.